4-chloro-5-(4-methylphenyl)pyrimidine
Description
Properties
Molecular Formula |
C11H9ClN2 |
|---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
4-chloro-5-(4-methylphenyl)pyrimidine |
InChI |
InChI=1S/C11H9ClN2/c1-8-2-4-9(5-3-8)10-6-13-7-14-11(10)12/h2-7H,1H3 |
InChI Key |
CDTIOSNDFAJVNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=CN=C2Cl |
Origin of Product |
United States |
Preparation Methods
Condensation of Alkoxymethylenemalonates
The construction of the pyrimidine ring with pre-installed substituents offers a direct route to 4-chloro-5-(4-methylphenyl)pyrimidine. A patented two-stage process demonstrates this approach:
-
Stage A : Condensation of O-methylisourea sulfate with ethyl ethoxymethylenemalonate in aqueous NaOH yields 5-ethoxycarbonyl-4-hydroxy-2-methoxy-pyrimidine. Neutralization with acetic acid liberates the hydroxypyrimidine intermediate.
-
Stage B : Chlorination with SOCl₂ in DMF, as described in Section 1.1.
Adapting this method for the target compound would require substituting ethoxymethylenemalonate with a 4-methylphenyl-containing precursor. For example, using 4-methylphenylacetylene or a substituted malonate ester could introduce the aryl group during cyclization.
Critical Parameters :
-
Alkali concentration (excess NaOH ensures complete condensation)
-
Temperature control during neutralization to prevent hydrolysis
Halogenation and Cyclization Strategies
Bromine-Mediated Halogenation Followed by Cyclization
A synthetic route for 2-cyano-4-chloro-5-(4-methylphenyl)imidazole provides insights into halogenation techniques applicable to pyrimidines. The process involves:
-
Halogenation : p-Methylacetophenone is treated with bromine in cyclohexane under UV light to form α-brominated intermediates.
-
Oxidation : Dimethyl sulfoxide (DMSO) oxidizes the brominated compound to a ketone.
-
Cyclization : Reaction with glyoxal and hydroxylamine sulfate in methanol forms the imidazole core.
For pyrimidine synthesis, substituting glyoxal with urea or thiourea derivatives could facilitate ring closure. Introducing chlorine might involve substituting bromine with chlorine gas or using a chlorinating agent post-cyclization.
Yield Considerations :
-
Multi-step sequences often result in moderate cumulative yields (e.g., 69% for the imidazole analogue)
-
Purification after each step is critical to prevent carryover of impurities
Halogen Exchange Reactions
Nucleophilic Aromatic Substitution
If a 4-fluoro or 4-bromo precursor is accessible, halogen exchange via nucleophilic substitution could introduce chlorine. This method is less common for pyrimidines due to the poor leaving-group ability of fluoride and bromide but may be viable under high-temperature conditions with CuCl or Pd catalysts.
Challenges :
-
Requires activated pyrimidine substrates (e.g., electron-withdrawing groups at adjacent positions)
-
Competing side reactions (e.g., dehalogenation)
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Reagents/Conditions | Yield | Scalability | Reference |
|---|---|---|---|---|
| SOCl₂ in DMF | Room temp, 30 min | 94% | High | |
| POCl₃ with DMAN | Reflux, 6 hours | 70–80% | Moderate | |
| Multi-step Halogenation | UV light, multiple steps | 69% | Low |
The SOCl₂-DMF method outperforms alternatives in yield and reaction time, making it preferred for industrial applications. POCl₃-based routes remain useful for substrates resistant to SOCl₂. Multi-step approaches are less efficient but necessary when direct functionalization is impractical.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-(4-methylphenyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Toluene, ethanol, and other organic solvents.
Major Products Formed
Substituted Pyrimidines: Formed by nucleophilic substitution.
Biaryl Compounds: Formed by Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Anticancer Activity
4-Chloro-5-(4-methylphenyl)pyrimidine has been studied for its anticancer properties. Research indicates that derivatives of pyrimidine compounds can inhibit various cancer cell lines, including colon, breast, and melanoma cells. A study highlighted the synthesis of novel compounds based on this structure, demonstrating significant anticancer activity through apoptosis induction in cancer cells .
Inhibition of Tyrosine Kinases
The compound is noted for its potential as a tyrosine kinase inhibitor. Tyrosine kinases play critical roles in cell signaling pathways that regulate cell proliferation and survival. Inhibitors of these enzymes are valuable in treating cancers and autoimmune diseases. The pharmacological profiles of similar pyrimidine derivatives have shown promise in targeting these pathways effectively .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. Research employing 3D quantitative structure-activity relationship (QSAR) modeling has provided insights into how modifications to the compound can enhance its efficacy against specific biological targets, such as B-Raf kinase, which is implicated in various cancers .
Antiparasitic Applications
Recent studies have explored the antiparasitic potential of pyrimidine derivatives, including this compound. These compounds have shown activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The structure-based design of these compounds aims to improve their selectivity and potency against parasitic targets .
Synthesis and Refinement Techniques
The synthesis and refinement of this compound have been optimized for industrial applications. A method involving the use of alkaline solutions and organic solvents has been developed to achieve high purity levels (up to 98.2%), making it suitable for large-scale production . This refinement process is essential for ensuring the compound's availability for research and therapeutic use.
Anti-inflammatory Effects
Pyrimidine derivatives have been investigated for their anti-inflammatory properties, with some showing significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. The anti-inflammatory activity of related compounds suggests that this compound may also exhibit similar effects, warranting further investigation into its potential therapeutic applications in inflammatory diseases .
Pharmacophore Modeling
Pharmacophore models have been utilized to identify essential chemical features that contribute to the biological activity of pyrimidine derivatives. These models can guide the design of new compounds with enhanced efficacy by focusing on key interactions within target proteins .
Case Studies and Research Findings
Several case studies illustrate the diverse applications of this compound:
Mechanism of Action
The mechanism of action of 4-chloro-5-(4-methylphenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or other proteins involved in cell signaling, leading to the modulation of cellular processes such as proliferation and apoptosis . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Physicochemical and Crystallographic Properties
Table 4: Physical Properties
Insights :
- Melting Points: Fused-ring systems (e.g., chromeno-pyrimidines) exhibit higher melting points (>200°C) due to increased planarity and stacking .
- Crystallography : Pyrrolo-pyrimidines often crystallize in centrosymmetric space groups, with SHELX software commonly used for refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
